![molecular formula C8H8F2N2S B2663746 1-(2,4-Difluorophenyl)-3-methylthiourea CAS No. 452965-89-8](/img/structure/B2663746.png)
1-(2,4-Difluorophenyl)-3-methylthiourea
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Description
1-(2,4-Difluorophenyl)-3-methylthiourea is a chemical compound with the empirical formula C10H12F2N2 and a molecular weight of 198.21 g/mol . It belongs to the class of fluorinated organic compounds and is commonly used as a building block in synthetic chemistry.
Synthesis Analysis
The synthesis of 1-(2,4-Difluorophenyl)-3-methylthiourea involves the reaction of 2,4-difluorophenol with methyl isothiocyanate . The resulting product is a white crystalline solid that forms crystals .
Molecular Structure Analysis
Fc1ccc(NC(=S)N(C)C)cc1F
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSZGGVUSFIQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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